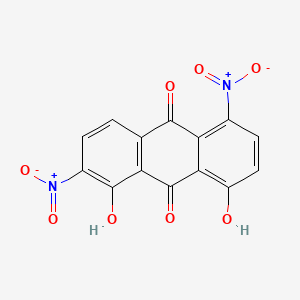
9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-2,5-dinitroanthraquinone is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2,5-dinitroanthraquinone typically involves the nitration of 1,8-dihydroxyanthraquinone. The process begins with the dissolution of 1,8-dihydroxyanthraquinone in a suitable solvent, followed by the addition of nitric acid under controlled conditions. The reaction mixture is then stirred and heated to facilitate the nitration process. The resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of 1,8-Dihydroxy-2,5-dinitroanthraquinone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxy-2,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The antibacterial activity of 1,8-Dihydroxy-2,5-dinitroanthraquinone is primarily attributed to its ability to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria. This inhibition disrupts the bacterial metabolic processes, leading to bacteriostatic effects. The nitro groups in the compound play a crucial role in enhancing its affinity for the enzyme’s nucleotide-binding site .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the nitro groups, resulting in different chemical and biological properties.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group, showing different inhibitory activity against enzymes.
Uniqueness
1,8-Dihydroxy-2,5-dinitroanthraquinone stands out due to its dual nitro groups, which significantly enhance its antibacterial activity and enzyme inhibition properties compared to its analogs .
Propriétés
Numéro CAS |
39003-36-6 |
|---|---|
Formule moléculaire |
C14H6N2O8 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
1,8-dihydroxy-2,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-4-3-6(15(21)22)10-11(8)14(20)9-5(12(10)18)1-2-7(13(9)19)16(23)24/h1-4,17,19H |
Clé InChI |
WZFXDVLVEULHSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


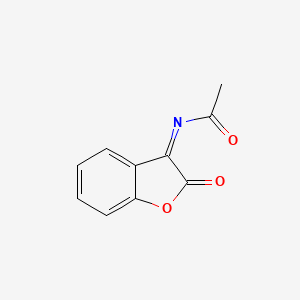
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
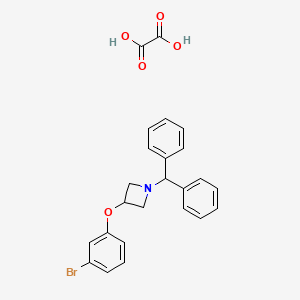
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
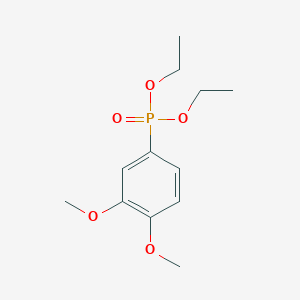
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)

![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
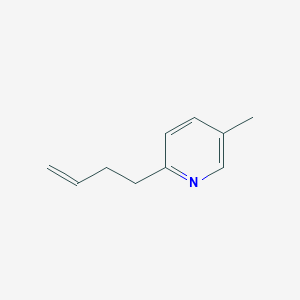


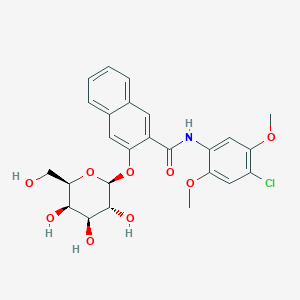

![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
